Digoxigenin 3,12-diacetate
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Overview
Description
Digoxigenin 3,12-diacetate is a steroid ester that is the 3,12-diacetyl derivative of digoxigenin. It is a 14beta-hydroxy steroid and a steroid ester. It derives from a digoxigenin.
Scientific Research Applications
Binding and Enzyme Interaction
- Digoxigenin derivatives and enzyme inhibition : A study demonstrated that digoxigenin-3,12-dibromoacetate, an alkylating derivative of digoxigenin, acts as an inhibitor of rat brain Na+ +K+ -ATPase. This compound was found to displace specifically bound 3H-ouabain from its binding sites on Na+ +K+ -ATPase, suggesting its potential in studying cardiac steroid binding sites and enzyme inhibition (Tobin & Abramson, 1975).
Cardiovascular Research
- Cardiotonic effects : Digoxigenin-3-O-rutin, a novel phytochemical isolated from the seeds of Trigonella foenum graecum, was shown to have potential in ameliorating isoproterenol-induced myocardial infarction in rats, with a comparison to digoxin. This study highlights the potential of digoxigenin derivatives in cardiovascular research, particularly in relation to heart diseases (Panda & Kar, 2012).
Diagnostic and Monitoring Applications
- Gold nanoparticle-based assays for monitoring : The development of a smartphone readout system for gold nanoparticle-based lateral flow assays, with a focus on monitoring digoxigenin, demonstrates the application of digoxigenin derivatives in modern diagnostic techniques. This technology is important for precision medicine and point-of-care diagnostics (Ruppert et al., 2019).
Metabolism and Biotransformation Studies
- Impact on drug metabolism and biotransformation : Research on digoxigenin biotransformation offers insights into the metabolic pathways and excretion mechanisms of cardiac glycosides in the body. These findings are crucial for understanding the pharmacokinetics and drug interactions of digoxigenin and its derivatives (Gault et al., 1980).
Properties
Molecular Formula |
C27H38O7 |
---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12-acetyloxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C27H38O7/c1-15(28)33-19-7-9-25(3)18(12-19)5-6-21-22(25)13-23(34-16(2)29)26(4)20(8-10-27(21,26)31)17-11-24(30)32-14-17/h11,18-23,31H,5-10,12-14H2,1-4H3/t18-,19+,20-,21-,22+,23-,25+,26+,27+/m1/s1 |
InChI Key |
PERJXZOIRVHGPJ-SHSBHQNSSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@]2([C@@H](C1)CC[C@@H]3[C@@H]2C[C@H]([C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)OC(=O)C)C |
SMILES |
CC(=O)OC1CCC2(C(C1)CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)OC(=O)C)C |
Canonical SMILES |
CC(=O)OC1CCC2(C(C1)CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)OC(=O)C)C |
Pictograms |
Acute Toxic |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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